5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
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Overview
Description
5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a benzofuran moiety fused with a thiadiazine ring. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzofuran-3-yl acetic acid derivatives with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiadiazine rings.
Scientific Research Applications
5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s anti-tumor effects could be due to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(1-benzofuran-3-yl)acetonitrile and 3H-benzofuro[2,3-b]imidazo[4,5-f]quinolines share the benzofuran moiety and exhibit similar biological activities.
Thiadiazine Derivatives: Compounds containing the thiadiazine ring, such as 1,2,4-thiadiazine-3,5-dione, also show comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of 5-(1-Benzofuran-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one lies in its combined benzofuran and thiadiazine structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
88038-37-3 |
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Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(1-benzofuran-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C11H8N2O2S/c14-11-13-12-9(6-16-11)8-5-15-10-4-2-1-3-7(8)10/h1-5H,6H2,(H,13,14) |
InChI Key |
WKHRRJHENCMMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=COC3=CC=CC=C32 |
Origin of Product |
United States |
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